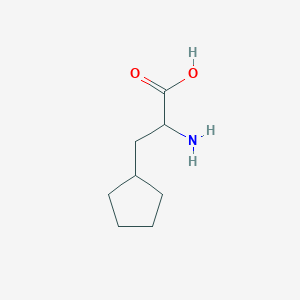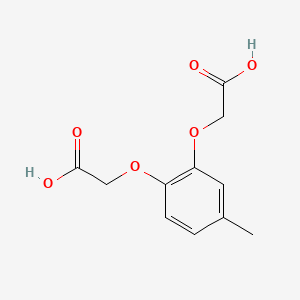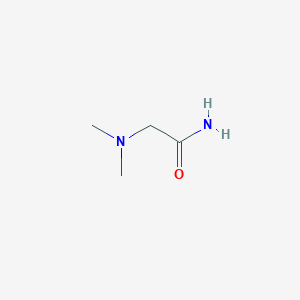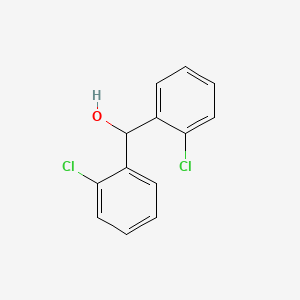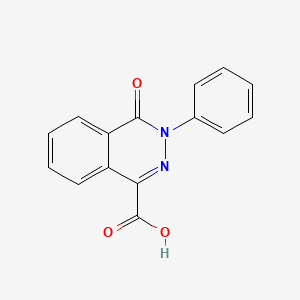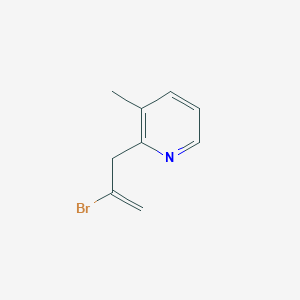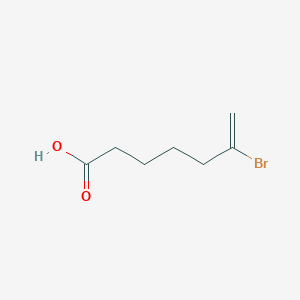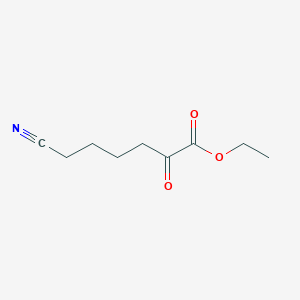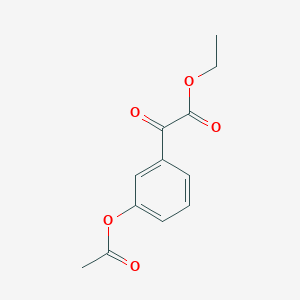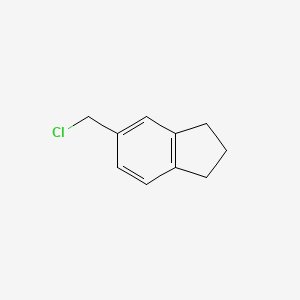
5-(Chloromethyl)-2,3-dihydro-1h-indene
Descripción general
Descripción
5-(Chloromethyl)furfural (CMF) is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . CMF is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid . It is a colorless liquid .
Synthesis Analysis
A novel method for the synthesis of 5-(chloromethyl)furfural (CMF) based on 3c-DES consisting ChCl, AlCl3⋅6H2O, and oxalic acid has been developed . The dependence on concentrated acid is eliminated, providing a green and efficient synthetic route for CMF production . CMF yields reached up to 86, 80, 30, 29, and 35% from fructose, sucrose, cellulose, bamboo, and bamboo pulp, respectively .
Molecular Structure Analysis
CMF consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .
Chemical Reactions Analysis
CMF can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Industrial Applications
5-(Chloromethyl)-2,3-dihydro-1H-indene and its derivatives are key intermediates in the synthesis of various compounds. For example, the synthesis of 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester is crucial in the production of the pesticide Indoxacarb (Li-Xia Jing, 2012). These derivatives are instrumental in industrial processes, particularly in the agricultural sector.
Molecular Structure Studies
The molecular structure and vibrational studies of 2,3-dihydro-1H-indene and its derivatives have been extensively researched. Studies using density functional theory calculations have provided insights into the equilibrium geometries and harmonic frequencies of these molecules (O. Prasad et al., 2010). These insights are vital for understanding the chemical and physical properties of these compounds, which can be applied in various scientific and industrial contexts.
Catalytic Applications
5-(Chloromethyl)-2,3-dihydro-1H-indene and related compounds have been used in catalytic applications. For instance, the Rh(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acids and alkynes leads to the formation of indene derivatives, showcasing the compound's utility in synthetic organic chemistry (Masaki Miyamoto et al., 2008).
Anticoagulant Properties
One derivative of 2,3-dihydro-1H-indene, namely 1H-indene-1,3(2H)-dione, has been identified as an anticoagulant, which helps prevent blood coagulation. This property makes it a potential candidate for medical applications, particularly in the management of thrombotic disorders (O. Prasad et al., 2010).
Chemical Reactivity and Synthesis
The chemical reactivity of 5-(Chloromethyl)-2,3-dihydro-1H-indene derivatives has been explored in various synthesis reactions. For example, decarbonylative cycloaddition reactions using rhodium(I) catalysis have been employed to create indene derivatives, demonstrating the compound's versatility in organic synthesis (Zhenzhu Hu et al., 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(chloromethyl)-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUZRMUCKVDRRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283406 | |
| Record name | 5-(chloromethyl)-2,3-dihydro-1h-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2,3-dihydro-1h-indene | |
CAS RN |
18775-42-3 | |
| Record name | NSC62543 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC31251 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(chloromethyl)-2,3-dihydro-1h-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

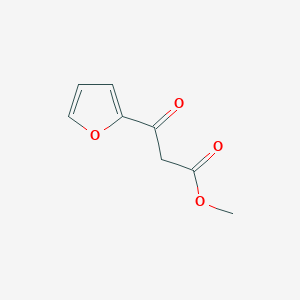
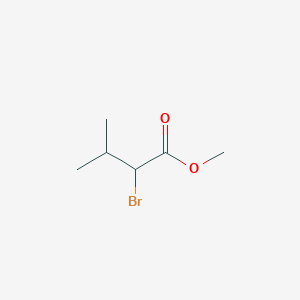
![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal](/img/structure/B1346255.png)

